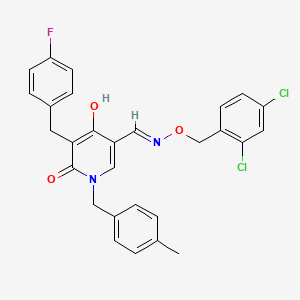

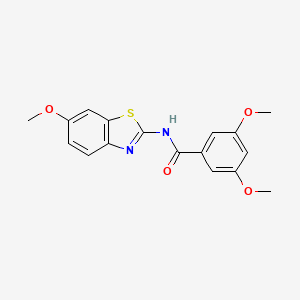

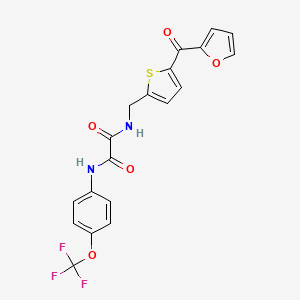

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules incorporating naphthalene and piperazine structures often involves multi-step reactions, starting from simpler precursors. For molecules similar to the compound of interest, click chemistry approaches and nucleophilic aromatic substitution reactions are common synthesis pathways. For instance, Govindhan et al. (2017) described the synthesis of a compound using a click chemistry approach, starting from a piperidine-based precursor, which might share similarities with the synthetic route for our compound of interest (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Applications De Recherche Scientifique

Molecular Interaction and Receptor Binding

One study explored the molecular interaction of a related compound, focusing on its binding affinity towards CB1 cannabinoid receptors. The research utilized conformational analysis, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models to understand the steric binding interactions and propose how the unique region occupied by certain substituents might confer antagonist activity on the receptor. This work provides insights into the design of receptor-selective ligands and the role of specific structural features in conferring activity (Shim et al., 2002).

Anticonvulsant Activity Evaluation

Another research investigated the synthesis, pharmacological evaluation, and molecular modeling of novel derivatives as potential anticonvulsant agents. This study highlights the importance of structural analogues in developing new therapeutic agents, with some compounds showing significant delay in onset of convulsion and prolongation of survival time, indicating CNS depressant activity (Ghareb et al., 2017).

Atypical Antipsychotic Agents

Research on (piperazin-1-yl-phenyl)-arylsulfonamides demonstrated high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating potential as atypical antipsychotic agents. The study emphasizes the role of naphthalene-2-sulfonic acid derivatives in exhibiting antagonistic activity for these receptors, suggesting their utility in psychiatric disorder management (Park et al., 2010).

Estrogen Receptor Binding Affinity

A study on pyrimidine-piperazine-chromene and -quinoline conjugates evaluated their binding affinity towards estrogen receptors, demonstrating significant anti-proliferative activities against human breast cancer cell lines. This research supports the development of novel compounds for cancer therapy, showing that the structural integration of chromene and quinoline moieties enhances therapeutic activity (Parveen et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

A study on naphthalimides with piperazine substituent revealed their luminescent properties and the mechanism of photo-induced electron transfer (PET), demonstrating potential applications in developing fluorescent probes and materials with specific optical properties (Gan et al., 2003).

Propriétés

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-27-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,13,15H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBIMLXYKQCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)

![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)